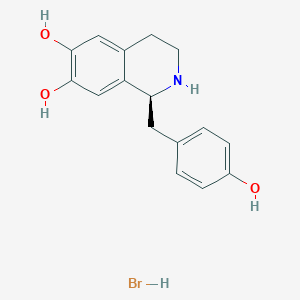

(S)-Higenamine hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3.BrH/c18-12-3-1-10(2-4-12)7-14-13-9-16(20)15(19)8-11(13)5-6-17-14;/h1-4,8-9,14,17-20H,5-7H2;1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUKFIRMGSQPEM-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=C(C=C3)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Biosynthesis of (S)-Higenamine Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid with significant pharmacological interest due to its agonistic activity at β-adrenergic receptors. This technical guide provides a comprehensive overview of the chemical synthesis and biosynthetic pathways of its hydrobromide salt. Detailed methodologies for key experiments are presented, alongside quantitative data summarized for comparative analysis. Furthermore, signaling pathways modulated by (S)-Higenamine are elucidated through diagrammatic representations to provide a complete molecular context for its activity.

Biosynthesis of (S)-Higenamine

The biosynthesis of (S)-Higenamine in plants is a stereospecific enzymatic process originating from the amino acid L-tyrosine.[1] The pathway involves two key precursor molecules, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), which are both derived from tyrosine.[1]

Formation of Precursors: Dopamine and 4-HPAA

The formation of dopamine from L-tyrosine can occur via two primary routes. The most common pathway involves the hydroxylation of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase. An alternative pathway involves the decarboxylation of L-tyrosine to tyramine (B21549) by tyrosine decarboxylase, which is then hydroxylated to form dopamine.

The second precursor, 4-hydroxyphenylacetaldehyde (4-HPAA), is also derived from L-tyrosine through a series of enzymatic reactions that can include transamination, decarboxylation, and oxidation.

The Pictet-Spengler Condensation

The core structure of (S)-Higenamine is formed through a Pictet-Spengler condensation reaction between dopamine and 4-HPAA.[2][3] This key step is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS), which ensures the formation of the (S)-enantiomer with high stereoselectivity.[4] The reaction involves the formation of a Schiff base between the amine group of dopamine and the aldehyde group of 4-HPAA, followed by an intramolecular cyclization to form the tetrahydroisoquinoline ring system.[5]

Chemical Synthesis of (S)-Higenamine Hydrobromide

Several synthetic routes to this compound have been developed, including enzymatic and purely chemical asymmetric approaches.

Enzymatic Synthesis

An efficient and stereoselective synthesis of (S)-Higenamine can be achieved using recombinant (S)-norcoclaurine synthase (NCS).[6] This "green" synthetic approach utilizes readily available starting materials, L-tyrosine and dopamine, in a one-pot, two-step process.[6]

Experimental Protocol:

-

Generation of 4-HPAA: L-tyrosine is subjected to oxidative decarboxylation using sodium hypochlorite (B82951) to generate 4-hydroxyphenylacetaldehyde (4-HPAA) in situ.[6]

-

Enzymatic Condensation: Recombinant (S)-NCS enzyme and dopamine are added to the reaction mixture in the presence of ascorbate, which prevents the oxidation of the catechol moiety of dopamine.[6]

-

Purification: The product, (S)-Higenamine, can be extracted and purified from the aqueous reaction mixture by adsorption onto activated charcoal.[6]

| Parameter | Value | Reference |

| Starting Materials | L-Tyrosine, Dopamine | [6] |

| Key Enzyme | Recombinant (S)-Norcoclaurine Synthase (NCS) | [6] |

| Overall Yield | > 80% | [6] |

| Enantiomeric Purity | 93% (enantiomerically pure) | [6] |

Asymmetric Chemical Synthesis

Asymmetric chemical synthesis of (S)-Higenamine often involves a stereoselective Pictet-Spengler reaction or the enantioselective hydrogenation of a dihydroisoquinoline intermediate.[7] A general workflow for such a synthesis is outlined below.

Experimental Protocol (Illustrative):

-

Condensation: A protected dopamine derivative is condensed with a 4-hydroxyphenylacetyl chloride derivative to form a dihydroisoquinoline intermediate. The choice of protecting groups is crucial for the subsequent steps.

-

Asymmetric Hydrogenation: The dihydroisoquinoline is subjected to enantioselective hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) to introduce the desired stereochemistry at the C1 position.[7]

-

Deprotection: The protecting groups on the phenolic hydroxyls and the secondary amine are removed under appropriate conditions.

-

Salt Formation and Purification: The resulting (S)-Higenamine free base is treated with hydrobromic acid to form the hydrobromide salt, which is then purified by recrystallization.

| Parameter | Value | Reference |

| Key Reaction | Asymmetric Hydrogenation | [7] |

| Purity (Final Product) | High (specific values vary with protocol) | [8][9] |

Signaling Pathways of (S)-Higenamine

(S)-Higenamine exerts its pharmacological effects by modulating key intracellular signaling pathways, primarily through its action as a β-adrenergic receptor agonist.

PI3K/Akt Signaling Pathway

(S)-Higenamine has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation. This activation is often initiated by the stimulation of β2-adrenergic receptors (β2-AR).

NF-κB Signaling Pathway

(S)-Higenamine has also been demonstrated to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation. By inhibiting this pathway, (S)-Higenamine can reduce the production of pro-inflammatory cytokines.

Conclusion

This technical guide has provided a detailed overview of the synthesis and biosynthesis of this compound, tailored for a scientific audience. The biosynthetic pathway highlights an elegant enzymatic strategy for stereoselective synthesis, while chemical methods offer versatile routes for laboratory and industrial-scale production. The elucidation of its engagement with the PI3K/Akt and NF-κB signaling pathways provides a crucial foundation for understanding its pharmacological effects and for the development of novel therapeutics. The presented data and protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. jk-sci.com [jk-sci.com]

- 3. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 4. Mechanistic studies on norcoclaurine synthase of benzylisoquinoline alkaloid biosynthesis: an enzymatic Pictet-Spengler reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. name-reaction.com [name-reaction.com]

- 6. An enzymatic, stereoselective synthesis of (S)-norcoclaurine - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CN103554022A - Synthetic method of higenamine hydrochloride - Google Patents [patents.google.com]

- 9. CN103554022B - A kind of synthetic method of Higenamine hydrochloride - Google Patents [patents.google.com]

Pharmacological properties and profile of (S)-Higenamine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine hydrobromide, a chiral benzylisoquinoline alkaloid, has garnered significant attention in the scientific community for its diverse pharmacological activities. Traditionally used in Chinese medicine, this compound, also known as norcoclaurine, is a non-selective β-adrenergic receptor agonist with a range of effects on the cardiovascular, respiratory, and metabolic systems.[1] This technical guide provides an in-depth overview of the pharmacological properties and profile of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development efforts.

Pharmacological Properties

This compound exerts its effects primarily through its interaction with β1 and β2-adrenergic receptors. Its agonistic activity at these receptors leads to a cascade of downstream signaling events, resulting in a variety of physiological responses.

Cardiovascular Effects

(S)-Higenamine is a potent cardiotonic agent, demonstrating both positive chronotropic (increase in heart rate) and inotropic (increase in myocardial contractility) effects.[1] These actions are attributed to its agonism at β1-adrenergic receptors in the heart. Additionally, it exhibits vasodilatory properties, which may be beneficial in certain cardiovascular conditions.

Bronchodilatory Effects

Through its interaction with β2-adrenergic receptors in the smooth muscle of the airways, (S)-Higenamine induces bronchodilation.[1] This property has led to its investigation as a potential therapeutic agent for respiratory conditions such as asthma.

Other Pharmacological Activities

Beyond its primary cardiovascular and respiratory effects, (S)-Higenamine has been reported to possess anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3] It has also been shown to influence metabolic processes.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in various in vitro and in vivo studies.

Table 1: Receptor Binding Affinities

| Receptor Subtype | Ligand | Ki (nM) | pKi | Species | Tissue/Cell Line | Reference |

| α1A-Adrenergic | Higenamine (B191414) | 269.2 | 6.57 | Human | HEK293A cells | [4] |

| α1B-Adrenergic | Higenamine | 331.1 | 6.48 | Human | HEK293A cells | [4] |

| α1D-Adrenergic | Higenamine | 446.7 | 6.35 | Human | HEK293A cells | [4] |

Table 2: In Vitro Functional Activity

| Assay | Parameter | Value | Species | Tissue/Preparation | Reference |

| Cardiac Chronotropy | EC50 | 38 nM | Murine | Isolated atria | |

| Cardiac Inotropy | EC50 | 97 nM | Murine | Isolated atria | |

| Dopamine Biosynthesis Inhibition | IC50 | 18.2 µM | PC12 cells | [5] |

Table 3: In Vivo Pharmacokinetic Parameters

| Species | Route of Administration | Dose | Cmax | Tmax | t1/2 | Bioavailability | Reference |

| Human | Intravenous | 0.5-4.0 µg/kg/min | 15.1-44.0 ng/mL | - | 0.133 h | - | |

| Rabbit | Oral | - | - | <10 min | - | 20.19-21.86% | |

| Rabbit | Intravenous | - | - | - | 22 min | - |

Key Signaling Pathways

This compound modulates several key intracellular signaling pathways to elicit its pharmacological effects. The primary mechanism involves the activation of adenylyl cyclase through Gs-protein coupled β-adrenergic receptors, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (camp).

β-Adrenergic Receptor Signaling

Upon binding to β1 and β2-adrenergic receptors, (S)-Higenamine initiates a conformational change in the receptor, leading to the activation of the associated Gs protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in the observed physiological effects.

Figure 1: β-Adrenergic Receptor Gs Signaling Pathway.

PI3K/AKT Signaling Pathway

(S)-Higenamine has been shown to activate the PI3K/AKT signaling pathway, which is involved in cell survival, proliferation, and growth.[2][3] This activation is often downstream of β2-adrenergic receptor stimulation and contributes to the compound's anti-apoptotic effects.

Figure 2: PI3K/AKT Signaling Pathway Activation.

ASK1/MAPK/NF-κB Signaling Pathway

(S)-Higenamine has also been implicated in the modulation of the ASK1/MAPK/NF-κB signaling pathway, which plays a critical role in inflammation and apoptosis.[2] By inhibiting this pathway, higenamine can exert its anti-inflammatory effects.

Figure 3: Inhibition of ASK1/MAPK/NF-κB Signaling.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is used to determine the binding affinity (Ki) of (S)-Higenamine for β1 and β2-adrenergic receptors.

Experimental Workflow:

Figure 4: Radioligand Binding Assay Workflow.

Methodology:

-

Membrane Preparation: Cell membranes from tissues or cultured cells expressing the target β-adrenergic receptor subtype (β1 or β2) are isolated by homogenization and centrifugation.[6]

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist, such as [3H]dihydroalprenolol, and a range of concentrations of unlabeled this compound.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.[6]

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of (S)-Higenamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Isolated Langendorff Perfused Heart Assay

This ex vivo model is used to assess the direct effects of (S)-Higenamine on cardiac function, including heart rate and contractility, independent of systemic influences.[7]

Experimental Workflow:

Figure 5: Langendorff Perfused Heart Assay Workflow.

Methodology:

-

Heart Isolation: The heart is rapidly excised from an anesthetized animal (e.g., rat, guinea pig) and placed in ice-cold Krebs-Henseleit buffer.

-

Perfusion Setup: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[7]

-

Functional Measurement: A pressure transducer is inserted into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (dP/dt). Heart rate (HR) is also monitored.

-

Drug Administration: After a stabilization period, this compound is introduced into the perfusate in a cumulative or single-dose manner.

-

Data Analysis: Changes in HR, LVDP, and dP/dt are recorded and analyzed to determine the chronotropic and inotropic effects of the compound.

Isolated Guinea Pig Tracheal Ring Assay

This in vitro method is employed to evaluate the bronchodilatory activity of (S)-Higenamine on airway smooth muscle.

Experimental Workflow:

Figure 6: Isolated Tracheal Ring Assay Workflow.

Methodology:

-

Tissue Preparation: The trachea is removed from a guinea pig and cut into rings.

-

Organ Bath Setup: The tracheal rings are suspended in an organ bath containing oxygenated Krebs-Henseleit solution maintained at 37°C.[8]

-

Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the organ bath.

-

Measurement of Relaxation: The relaxation of the tracheal smooth muscle is measured isometrically and expressed as a percentage of the pre-contraction tension.

-

Data Analysis: A concentration-response curve is generated to determine the EC50 value for the relaxant effect.

Conclusion

This compound is a pharmacologically active molecule with a well-defined profile as a non-selective β-adrenergic agonist. Its demonstrated cardiotonic and bronchodilatory effects, coupled with its influence on key signaling pathways, make it a compound of significant interest for drug development. The data and methodologies presented in this guide provide a comprehensive foundation for researchers and scientists to further explore the therapeutic potential of this compound. Further research is warranted to fully elucidate its binding affinities at β-adrenergic receptor subtypes and to conduct more extensive preclinical and clinical studies to establish its safety and efficacy for various therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 3. molbio.gu.se [molbio.gu.se]

- 4. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The isolated perfused rat heart: a model for studying myocardial hypoxia or ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel relaxant effects of RPL554 on guinea pig tracheal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Higenamine Hydrobromide: A Technical Guide to its Mechanism of Action as a β2-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as norcoclaurine, is a natural isoquinoline (B145761) alkaloid found in various plants, including those used in traditional Chinese medicine such as Aconitum carmichaelii.[1] It is recognized pharmacologically as a non-selective agonist of β-adrenergic receptors, demonstrating activity at both β1 and β2 subtypes.[2][3] This dual agonism leads to a range of physiological effects, including cardiovascular responses and bronchodilation.[2] Its activity as a β2-adrenergic agonist, which mediates smooth muscle relaxation, has drawn significant interest for its potential therapeutic applications and is the focus of this guide. This document provides an in-depth overview of the molecular mechanism of action, quantitative pharmacological data, and relevant experimental protocols for studying (S)-Higenamine's effects at the β2-adrenergic receptor (β2-AR).

Molecular Mechanism of Action

(S)-Higenamine exerts its effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the surface of various cell types, including airway smooth muscle cells. The activation of these receptors initiates a complex cascade of intracellular signaling events that can be broadly categorized into canonical G-protein dependent pathways and non-canonical β-arrestin dependent pathways.

Canonical Gs-Protein/cAMP Signaling Pathway

The primary mechanism for β2-AR-mediated physiological effects, such as bronchodilation, is through the canonical G-protein signaling pathway.

-

Receptor Binding and G-Protein Activation: (S)-Higenamine binds to the extracellular domain of the β2-AR, inducing a conformational change in the receptor. This change facilitates the coupling and activation of an associated heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) dissociates and binds to adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger.

-

Downstream Effects: cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets. In airway smooth muscle, this leads to a decrease in intracellular calcium concentrations and the inactivation of myosin light-chain kinase, resulting in muscle relaxation and bronchodilation.

Non-Canonical β-Arrestin Biased Signaling

Recent research has revealed that (S)-Higenamine also functions as a β-arrestin-biased ligand of the β2-AR.[1] This means it can preferentially activate β-arrestin-dependent signaling pathways, which are distinct from the canonical G-protein pathway.

-

Receptor Phosphorylation and β-Arrestin Recruitment: Upon agonist binding, GPCR kinases (GRKs) phosphorylate the intracellular tail of the β2-AR. This phosphorylation promotes the recruitment of β-arrestin proteins (β-arrestin 1 and 2).

-

ERK1/2 Activation: The recruited β-arrestin acts as a scaffold for other signaling proteins, leading to the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1]

-

Cellular Effects: The β-arrestin/ERK pathway is implicated in different cellular outcomes than the Gs/cAMP pathway, including cell survival and apoptosis. Studies have shown that higenamine-induced ERK1/2 phosphorylation is dependent on β-arrestin and can be blocked by a β2-AR inhibitor like propranolol, but not by pertussis toxin (a Gi protein inhibitor).[1]

Quantitative Pharmacological Data

The activity of (S)-Higenamine at the human β2-adrenergic receptor has been quantified in vitro, primarily using recombinant cell systems like Chinese Hamster Ovary (CHO) cells that stably express the human β2-AR.[4]

| Parameter | Value | Description | Experimental System |

| Potency (EC50) | 0.47 µM | The molar concentration of higenamine (B191414) that produces 50% of its maximal response in stimulating the receptor. | Chem-1 cells overexpressing human ADRβ2, measuring Ca2+ response.[5] |

| Efficacy (Emax) | 31% | The maximal response produced by higenamine relative to the full agonist adrenaline (epinephrine). This indicates higenamine is a partial agonist in this system. | Chem-1 cells overexpressing human ADRβ2, measuring Ca2+ response.[5] |

Mandatory Visualizations

Signaling Pathway Diagrams

Caption: Canonical Gs-protein signaling pathway of (S)-Higenamine.

Caption: β-Arrestin biased signaling pathway of (S)-Higenamine.

Experimental Workflow Diagram

Caption: Workflow for a cAMP accumulation assay to measure agonist activity.

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the β2-adrenergic agonist activity of (S)-Higenamine. These are synthesized from standard methodologies in the field.

Protocol 1: Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of (S)-Higenamine for the β2-AR by measuring its ability to compete with a known radiolabeled antagonist.

-

Materials:

-

Cell membranes from CHO or HEK293 cells expressing the human β2-AR.

-

Radioligand: e.g., [3H]-CGP-12177 (a β-adrenergic antagonist).

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

(S)-Higenamine hydrobromide stock solution.

-

Non-specific control: High concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol).

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI).

-

Scintillation fluid and counter.

-

-

Methodology:

-

Membrane Preparation: Prepare a membrane suspension from the β2-AR expressing cells in binding buffer. Determine protein concentration using a BCA or Bradford assay.

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Cell membranes + radioligand + binding buffer.

-

Non-specific Binding: Cell membranes + radioligand + non-specific control (propranolol).

-

Competition: Cell membranes + radioligand + varying concentrations of (S)-Higenamine.

-

-

Incubation: Add a fixed concentration of the radioligand (typically at its Kd value) to all wells. Add the competing ligands ((S)-Higenamine or propranolol) as required. Add the cell membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction.

-

Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (S)-Higenamine. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Accumulation Functional Assay

This assay measures the ability of (S)-Higenamine to stimulate the production of intracellular cAMP, thus determining its functional potency (EC50) and efficacy (Emax).

-

Materials:

-

CHO cells stably expressing the human β2-AR.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Stimulation Buffer: HBSS or PBS with 0.1% BSA and a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

-

This compound stock solution.

-

Positive control: A full β2-agonist (e.g., isoproterenol).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Methodology:

-

Cell Culture: Plate the β2-AR expressing CHO cells in a 96- or 384-well plate and grow to 80-90% confluency.

-

Cell Stimulation:

-

Aspirate the culture medium and wash the cells gently with PBS.

-

Add stimulation buffer containing the PDE inhibitor to each well and pre-incubate for 15-30 minutes at 37°C. The PDE inhibitor prevents the degradation of newly synthesized cAMP.

-

Add varying concentrations of (S)-Higenamine or the positive control (isoproterenol) to the wells. Include a vehicle-only control for baseline measurement.

-

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Terminate the stimulation by adding a lysis buffer provided with the cAMP detection kit. This stops the reaction and releases the intracellular cAMP.

-

cAMP Detection: Perform the detection assay according to the manufacturer's instructions for the chosen kit (e.g., HTRF). This typically involves adding detection reagents that generate a signal (e.g., fluorescence) proportional to the amount of cAMP present.

-

Data Analysis: Read the plate using a suitable plate reader. Convert the raw signal to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of (S)-Higenamine. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. Compare the Emax of higenamine to that of the full agonist to determine its relative efficacy.

-

References

(S)-Higenamine: A Technical Guide to its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid that has garnered significant interest within the scientific and medical communities.[1] Found in a variety of plants, it has a history of use in traditional medicine and is now being investigated for its diverse pharmacological properties.[2] This technical guide provides an in-depth overview of the primary natural plant sources of (S)-Higenamine, detailed methodologies for its extraction and quantification, and an exploration of its key signaling pathways.

Higenamine (B191414) is structurally similar to catecholamines and acts as a non-selective β-adrenergic receptor agonist.[3][4] This activity is central to its observed physiological effects, which include cardiovascular, bronchodilator, and anti-inflammatory actions.[3] As a chiral molecule, the stereochemistry of higenamine is crucial, with the (S)-enantiomer being the primary product of its biosynthesis in plants.[1][5] This document aims to serve as a comprehensive resource for professionals engaged in the research and development of therapeutic agents derived from natural products.

Natural Plant Sources of (S)-Higenamine

(S)-Higenamine is distributed across a range of plant species, many of which have a long history of use in traditional medicine. The concentration of higenamine can vary significantly depending on the plant species, the specific part of the plant used, geographical location, and harvesting time.[5] Below is a summary of some of the most well-documented plant sources.

Table 1: Principal Natural Plant Sources of (S)-Higenamine

| Plant Species | Family | Common Name(s) | Plant Part(s) Containing Higenamine |

| Aconitum species (e.g., A. carmichaelii, A. japonicum) | Ranunculaceae | Aconite, Monkshood | Tuberous roots[2] |

| Nelumbo nucifera | Nelumbonaceae | Sacred Lotus (B1177795) | Plumule (embryo), leaves, seeds[6] |

| Nandina domestica | Berberidaceae | Heavenly Bamboo, Sacred Bamboo | Fruit, leaves[6] |

| Tinospora crispa | Menispermaceae | Makabuhay | Stems[6] |

| Asarum species (e.g., A. heterotropoides, A. sieboldii) | Aristolochiaceae | Wild Ginger | Whole plant, roots[6] |

| Annona squamosa | Annonaceae | Sugar Apple, Sweetsop | - |

| Gnetum parvifolium | Gnetaceae | - | Stems and vines[6] |

| Aristolochia brasiliensis | Aristolochiaceae | - | - |

Extraction of (S)-Higenamine from Plant Sources

The extraction of (S)-Higenamine from plant matrices is a critical step in its isolation and purification. Various methods have been employed, ranging from traditional decoctions to more advanced techniques like ultrasound-assisted and microwave-assisted extraction. The choice of method can significantly impact the yield and purity of the final extract.

Table 2: Quantitative Yield of Higenamine from Various Plant Sources and Extraction Methods

| Plant Species | Plant Part | Extraction Method | Higenamine Yield (µg/g of dry weight) | Reference |

| Nelumbo nucifera | Plumule | Microwave-Assisted Extraction (MAE) | 946.3 ± 86.5 | [7] |

| Nelumbo nucifera | Plumule | Soxhlet Extraction (SE) | 659.5 ± 40.9 | [7] |

| Nelumbo nucifera | Plumule | Ultrasound-Assisted Extraction (UAE) | 671.0 ± 74.6 | [7] |

| Nelumbo nucifera | Plumule | Hot Reflux Extraction (HRE) | Not significantly different from MAE | [7] |

| Nelumbo nucifera | Dried Leaf | QuEChERS LC-MS/MS | 9.67 | [8] |

| Nelumbo nucifera | Dried Seed | QuEChERS LC-MS/MS | 1.18 | [8] |

| Aconitum carmichaelii | Processed Root | HPLC | 12.2 | [8] |

| Aconitum carmichaelii | Unprocessed Root | HPLC | 18.3 | [8] |

| Nandina domestica | Leaf | icELISA | 56.30 | [8] |

| Nandina domestica | Leaf | HPLC | 34.69 | [8] |

Experimental Protocols

Below are detailed methodologies for key extraction techniques.

1. Aqueous Decoction

This traditional method is often used for preparing herbal medicines.

-

Protocol:

-

Finely grind the dried plant material (e.g., 25 g).

-

Add the ground material to a vessel with a specified volume of water (e.g., 500 mL).

-

Heat the mixture to near boiling (approximately 95°C).

-

Simmer the decoction until the initial volume is reduced by half.

-

Cool the mixture and filter to remove solid plant material.

-

The resulting aqueous extract can be used for further analysis or purification.

-

2. Microwave-Assisted Extraction (MAE) of Higenamine from Nelumbo nucifera Plumule

MAE is a modern technique that uses microwave energy to heat the solvent and sample, leading to a more efficient extraction process.

-

Optimized Conditions:

-

Extraction Time: 26 minutes

-

Microwave Power: 1046 W

-

Temperature: 120°C

-

-

Protocol:

-

Place the powdered lotus plumule sample in a suitable extraction vessel.

-

Add the extraction solvent (e.g., 95% v/v ethanol).

-

Seal the vessel and place it in the microwave extractor.

-

Apply the optimized MAE conditions as listed above.

-

After extraction, allow the vessel to cool to room temperature.

-

Filter the extract through filter paper (e.g., Advantec).

-

Adjust the final volume of the extract with the extraction solvent.

-

Filter the sample through a 0.45 µm syringe filter before analysis.[9]

-

3. Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material disrupts the cell walls, enhancing the release of intracellular components.

-

Protocol:

-

Submerge the vessel containing the plant material and solvent in an ultrasonic bath.

-

Set the desired temperature and sonication time.

-

The ultrasonic waves will facilitate the extraction process.

-

After the specified time, filter the extract to separate the solid and liquid phases.

-

Analytical Methodologies for Quantification

Accurate quantification of (S)-Higenamine in plant extracts and final products is essential for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (MS/MS) are the most common and reliable methods.

Experimental Protocol: UHPLC-MS/MS for Higenamine Quantification

This protocol is a representative example of a validated method for determining higenamine concentrations.

-

Instrumentation:

-

UHPLC system coupled with a tandem mass spectrometer (MS/MS).

-

-

Chromatographic Conditions:

-

Column: UHPLC Acquity BEH HILIC analytical column (2.1 mm × 100 mm, 1.7 µm particle size).

-

Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (B52724) (e.g., 30:70, v/v).

-

Flow Rate: 0.2 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Ion Transitions for Higenamine: m/z 272.08 → 107.01, 272.08 → 161.07, 272.08 → 77.08.

-

-

Internal Standard: Quercetin or Dobutamine-d4 can be used.

-

Sample Preparation:

-

Dilute the extract with the mobile phase.

-

If necessary, perform solid-phase extraction (SPE) for sample cleanup.

-

Add the internal standard to the sample.

-

Inject the prepared sample into the UHPLC-MS/MS system.

-

-

Quantification:

-

Generate a calibration curve using standards of known higenamine concentrations.

-

Determine the concentration of higenamine in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

-

Pharmacological Activity and Signaling Pathways

(S)-Higenamine exerts its biological effects by modulating several key signaling pathways. Its structural similarity to catecholamines allows it to interact with adrenergic receptors, initiating a cascade of downstream events.

Biosynthesis of (S)-Higenamine

The biosynthesis of (S)-Higenamine in plants is a crucial starting point for understanding its natural occurrence. The key step is the Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which is catalyzed by the enzyme norcoclaurine synthase.[5] This enzymatic reaction stereospecifically produces the (S)-enantiomer.[1]

Caption: Biosynthesis of (S)-Higenamine in plants.

β-Adrenergic Receptor Signaling

As a non-selective β-agonist, higenamine activates both β1- and β2-adrenergic receptors.[3][4] This interaction is the primary mechanism for its cardiovascular and bronchodilator effects. Activation of these G-protein coupled receptors leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[3]

Caption: Higenamine's β-Adrenergic Receptor Signaling Pathway.

PI3K/Akt Signaling Pathway

Higenamine has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[3] By activating this pathway, higenamine can exert anti-apoptotic effects, protecting cells from damage.[3]

Caption: Higenamine's influence on the PI3K/Akt Signaling Pathway.

NF-κB Signaling Pathway

The anti-inflammatory properties of higenamine are partly attributed to its inhibition of the NF-κB signaling pathway.[3] By preventing the activation of NF-κB, higenamine can reduce the production of pro-inflammatory cytokines.[3]

Caption: Higenamine's inhibitory effect on the NF-κB Signaling Pathway.

General Experimental Workflow

The process from plant material to purified (S)-Higenamine and subsequent analysis follows a logical workflow.

Caption: General workflow for extraction and analysis of (S)-Higenamine.

Conclusion

(S)-Higenamine is a promising bioactive alkaloid with a well-defined presence in numerous medicinal plants. This guide has provided a detailed overview of its natural sources, along with quantitative data on its abundance. The outlined extraction and analytical protocols offer a solid foundation for researchers to isolate and quantify this compound effectively. Furthermore, the elucidation of its engagement with key signaling pathways, such as the β-adrenergic, PI3K/Akt, and NF-κB pathways, provides a molecular basis for its observed pharmacological effects. Continued research into the therapeutic potential of (S)-Higenamine is warranted, and the information presented herein serves as a valuable technical resource for advancing these efforts.

References

- 1. Synthesis and Detailed Examination of Spectral Properties of (S)- and (R)-Higenamine 4′-O-β-d-Glucoside and HPLC Analytical Conditions to Distinguish the Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis for higenamine in urine by means of ultra-high-performance liquid chromatography-tandem mass spectrometry: Interpretation of results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Higenamine in Plants as a Source of Unintentional Doping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel β2-AR agonist, Higenamine, induces β-arrestin-biased signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. β2 -Adrenoceptor agonist activity of higenamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to (S)-Higenamine Hydrobromide: Chemical Structure, Stereochemistry, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, also known as (S)-norcoclaurine, is a naturally occurring benzylisoquinoline alkaloid found in a variety of plants, including those from the Aconitum, Annona, and Nelumbo genera. Historically used in traditional medicine, higenamine (B191414) has garnered significant interest from the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key biological signaling pathways of (S)-Higenamine hydrobromide, a common salt form used in research.

Chemical Structure and Properties

This compound is a chiral molecule with a tetrahydroisoquinoline core. Its chemical identity is well-established, and its key properties are summarized in the table below.

| Property | Value |

| IUPAC Name | (1S)-1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide[1] |

| Synonyms | (S)-(-)-Higenamine Hydrobromide, (S)-Norcoclaurine hydrobromide |

| CAS Number | 105990-27-0[2][3][4] |

| Molecular Formula | C₁₆H₁₈BrNO₃[2] |

| Molecular Weight | 352.22 g/mol [3][4] |

| Appearance | Off-White to Beige Solid[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO[3] |

Stereochemistry

Higenamine possesses a single stereocenter at the C1 position, giving rise to two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. The stereochemistry of higenamine is crucial as the two enantiomers exhibit different biological activities. Notably, (S)-(-)-higenamine has been reported to possess stronger cardiotonic and anti-platelet aggregation effects compared to its (R)-(+)-counterpart.[5] While enzymatic synthesis in plants, catalyzed by norcoclaurine synthase (NCS), specifically produces the (S)-enantiomer through a Pictet-Spengler condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, higenamine isolated from natural sources can sometimes be found as a racemic mixture or even the (R)-enantiomer.[5][6]

Spectroscopic Data

Table 1: NMR Spectral Data (Predicted)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 7.08 (d, J=8.5 Hz, 2H) | 156.0 |

| 6.78 (d, J=8.5 Hz, 2H) | 145.2 |

| 6.63 (s, 1H) | 144.9 |

| 6.57 (s, 1H) | 130.5 |

| 4.21 (t, J=6.2 Hz, 1H) | 128.9 |

| 3.25 - 3.15 (m, 1H) | 125.8 |

| 3.05 - 2.95 (m, 1H) | 116.1 |

| 2.85 - 2.75 (m, 2H) | 115.8 |

| 2.70 - 2.60 (m, 1H) | 112.3 |

| 58.6 | |

| 41.5 | |

| 40.8 | |

| 28.9 |

Note: This is a predicted spectrum and may not represent the exact experimental values.

Table 2: FT-IR Spectral Data (Characteristic Peaks)

| Wavenumber (cm⁻¹) | Functional Group |

| 3600-3200 | O-H (phenolic), N-H (secondary amine) stretching |

| 3100-3000 | C-H (aromatic) stretching |

| 3000-2850 | C-H (aliphatic) stretching |

| 1600-1475 | C=C (aromatic) stretching |

| 1300-1000 | C-O (phenol), C-N (amine) stretching |

Table 3: Mass Spectrometry Data (ESI-MS/MS Fragmentation)

| Precursor Ion (m/z) | Product Ions (m/z) |

| 272.1 [M+H]⁺ | 255.1, 161.1, 133.1, 107.1 |

Note: Fragmentation patterns can vary depending on the instrument and experimental conditions.

Experimental Protocols

Synthesis of (S)-Higenamine

The enantioselective synthesis of (S)-Higenamine is often achieved through a Pictet-Spengler reaction. Below is a generalized protocol based on literature descriptions.

Workflow for the Synthesis of (S)-Higenamine

Caption: Enzymatic synthesis of (S)-Higenamine.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve dopamine and 4-hydroxyphenylacetaldehyde in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Enzyme Addition: Add purified norcoclaurine synthase (NCS) to the reaction mixture.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for a specified period (e.g., 1-4 hours).

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.

-

Extraction: Extract the aqueous layer with an organic solvent to isolate the product.

-

Purification: Purify the crude product using column chromatography (e.g., silica (B1680970) gel) with a suitable eluent system (e.g., chloroform/methanol gradient).

-

Salt Formation: To obtain the hydrobromide salt, dissolve the purified (S)-Higenamine in a suitable solvent and treat with a solution of hydrobromic acid. The salt can then be precipitated and collected.

Biological Activity and Signaling Pathways

(S)-Higenamine exerts its biological effects by modulating several key signaling pathways.

β-Adrenergic Receptor Agonism

Higenamine is a non-selective agonist of β-adrenergic receptors, with activity at both β1 and β2 subtypes. This agonism is responsible for many of its cardiovascular and bronchodilatory effects.

β-Adrenergic Signaling Pathway

Caption: Higenamine's activation of β-adrenergic signaling.

Experimental Protocol: β-Adrenergic Receptor Binding Assay (Generalized)

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the β-adrenergic receptor of interest.

-

Assay Setup: In a 96-well plate, add the cell membranes, a radiolabeled ligand (e.g., [³H]dihydroalprenolol), and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) to calculate its binding affinity (Ki).

PI3K/Akt Signaling Pathway

Higenamine has been shown to modulate the PI3K/Akt pathway, which is involved in cell survival, proliferation, and apoptosis.

PI3K/Akt Signaling Pathway

Caption: Modulation of the PI3K/Akt pathway by higenamine.

Experimental Protocol: Western Blot for Akt Phosphorylation (Generalized)

-

Cell Culture and Treatment: Culture appropriate cells (e.g., H9c2 cardiomyocytes) and treat with varying concentrations of this compound for a specified time.

-

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (p-Akt) and another for total Akt.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

NF-κB Signaling Pathway

Higenamine has also been reported to inhibit the NF-κB signaling pathway, which plays a central role in inflammation.

NF-κB Signaling Pathway

References

A Deep Dive into the Stereoselective Bioactivity of Higenamine: (S)- vs. (R)-Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Higenamine (B191414), a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant attention for its diverse pharmacological activities. As a chiral molecule, higenamine exists as two enantiomers: (S)-(-)-higenamine and (R)-(+)-higenamine. Emerging research indicates a clear stereoselectivity in their biological effects, with the (S)-enantiomer generally exhibiting more potent activity. This technical guide provides a comprehensive overview of the current understanding of the differential biological activities of (S)- and (R)-higenamine, with a focus on their interactions with adrenergic receptors and subsequent signaling pathways. While direct comparative quantitative data on the binding affinities and functional potencies of the individual enantiomers at β-adrenergic receptors are not yet available in the literature, this guide summarizes the existing qualitative and racemic data, outlines detailed experimental protocols to facilitate further investigation, and visualizes the key signaling pathways.

Quantitative Analysis of Biological Activity

While studies consistently report the superior bioactivity of (S)-higenamine, a significant gap exists in the literature regarding direct, side-by-side quantitative comparisons of the binding affinities (Ki) and functional potencies (EC50) of the individual enantiomers at β1- and β2-adrenergic receptors. The available quantitative data is primarily for the racemic mixture or provides qualitative comparisons.

Table 1: Adrenergic Receptor Binding Affinity of Racemic Higenamine

| Receptor Subtype | Ligand | Ki (μM) |

| α1-Adrenoceptor | Racemic Higenamine (dl-demethylcoclaurine) | 0.3[1] |

| α2-Adrenoceptor | Racemic Higenamine (dl-demethylcoclaurine) | 1.6[1] |

Note: This data is for the racemic mixture and does not differentiate between the (S) and (R) enantiomers.

Table 2: Anti-platelet Aggregation Activity of Higenamine Enantiomers

| Activity | (S)-Higenamine | (R)-Higenamine | Quantitative Data |

| Inhibition of Epinephrine-Induced Platelet Aggregation | Higher Potency[2] | Lower Potency[2] | Specific IC50 values for each enantiomer from a single comparative study are not available. |

Qualitative evidence strongly suggests that (S)-higenamine is the more potent inhibitor of platelet aggregation.[2][3]

Pharmacological Profile

Higenamine is recognized as a non-selective β1- and β2-adrenergic receptor agonist[3][4]. This agonism is the primary mechanism underlying its cardiotonic and bronchodilatory effects.

-

(S)-Higenamine : Demonstrates stronger cardiotonic and anti-platelet effects compared to its (R)-counterpart[5]. The enhanced cardiotonic activity is likely due to a higher affinity and/or efficacy at β1-adrenergic receptors in the heart, leading to increased heart rate and myocardial contractility[3]. Its superior anti-platelet aggregation effect is also well-documented[2].

-

(R)-Higenamine : Exhibits weaker biological activity in the contexts studied.

Experimental Protocols

To address the current gap in quantitative data, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Competitive Radioligand Binding Assay for β-Adrenergic Receptors

Objective: To determine the binding affinities (Ki) of (S)-Higenamine and (R)-Higenamine for human β1- and β2-adrenergic receptors.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing human β1- or β2-adrenergic receptors.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Radioligand: [3H]-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Non-specific binding control: Propranolol (B1214883) (10 µM).

-

(S)-Higenamine and (R)-Higenamine stock solutions.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Membrane Preparation: Culture CHO cells expressing either β1- or β2-adrenergic receptors to confluency. Harvest the cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Wash the membrane pellet and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.

-

Binding Assay: In a 96-well plate, add the following to each well:

-

50 µL of cell membrane preparation (typically 10-20 µg of protein).

-

50 µL of [3H]-CGP 12177 at a final concentration near its Kd.

-

50 µL of either buffer (for total binding), 10 µM propranolol (for non-specific binding), or varying concentrations of (S)-Higenamine or (R)-Higenamine.

-

-

Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters multiple times with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the logarithm of the competitor concentration ((S)- or (R)-Higenamine). Determine the IC50 values from the resulting sigmoidal curves and calculate the Ki values using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

Objective: To determine the functional potency (EC50) and efficacy of (S)-Higenamine and (R)-Higenamine in activating β1- and β2-adrenergic receptors.

Materials:

-

CHO cells stably expressing human β1- or β2-adrenergic receptors.

-

Cell culture medium.

-

Stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.5 mM IBMX).

-

(S)-Higenamine and (R)-Higenamine stock solutions.

-

Isoproterenol (B85558) (a full β-adrenergic agonist, for positive control).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

384-well white microplates.

Procedure:

-

Cell Culture: Seed the CHO cells in 384-well plates and grow to near confluency.

-

Assay Preparation: On the day of the experiment, aspirate the culture medium and replace it with stimulation buffer. Incubate for 30 minutes at room temperature.

-

Compound Addition: Add varying concentrations of (S)-Higenamine, (R)-Higenamine, or isoproterenol to the wells. Include a vehicle control (buffer only).

-

Incubation: Incubate the plates at 37°C for 30 minutes.

-

cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Generate dose-response curves by plotting the cAMP concentration against the logarithm of the agonist concentration. Determine the EC50 and Emax values for each compound from the sigmoidal curves using non-linear regression analysis.

Signaling Pathways and Visualizations

Higenamine, as a β-adrenergic agonist, primarily activates the Gs-protein coupled receptor pathway. Upon binding to β1- or β2-adrenergic receptors, it triggers a conformational change in the receptor, leading to the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological responses associated with higenamine, such as increased heart rate and bronchodilation.

Recent studies also suggest the involvement of the PI3K/Akt pathway in the cellular effects of higenamine, particularly in promoting cell survival and inhibiting apoptosis. However, the precise mechanisms and the stereoselectivity of this pathway's activation by higenamine enantiomers require further investigation.

Caption: Canonical Gs-protein coupled signaling pathway activated by Higenamine.

References

- 1. Effect of higenamine on alpha-adrenoceptors - FENG - Acta Pharmacologica Sinica [chinaphar.com]

- 2. Enantioselective synthesis of (R)-(+)- and (S)-(-)-higenamine and their analogues with effects on platelet aggregation and experimental animal model of disseminated intravascular coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library [pubmed.ncbi.nlm.nih.gov]

- 5. Higenamine in Plants as a Source of Unintentional Doping - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Toxicological Profile of (S)-Higenamine Hydrobromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid, has garnered significant interest for its pharmacological activities, primarily as a β-adrenergic receptor agonist. This technical guide provides an in-depth overview of the current toxicological understanding of (S)-Higenamine hydrobromide. While comprehensive toxicological data specifically for the (S)-enantiomer as a hydrobromide salt is limited in publicly available literature, this document synthesizes the existing knowledge on higenamine's safety profile, drawing from studies on the racemic mixture and other forms. This guide covers acute toxicity, safety pharmacology, and the key signaling pathways implicated in its mechanism of action and potential toxicity. The information presented herein is intended to support further research and development of this compound by providing a consolidated resource on its toxicological characteristics.

Introduction

Higenamine (B191414), also known as norcoclaurine, is a naturally occurring compound found in various plants.[1] Its (S)-enantiomer is noted for its cardiotonic and anti-platelet aggregation effects.[2] Primarily recognized as a non-selective β-agonist, higenamine activates both β1- and β2-adrenergic receptors, leading to physiological responses such as increased heart rate, myocardial contractility, and bronchodilation.[2][3] Due to these properties, it has been investigated for various therapeutic applications but has also raised concerns regarding its safety, particularly in the context of dietary supplements.[2][4][5] This guide focuses on the toxicological aspects of the hydrobromide salt of (S)-higenamine to provide a foundational understanding for researchers and drug development professionals.

Toxicological Data

A comprehensive toxicological profile for this compound is not yet fully established in the scientific literature. The following sections summarize the available data on higenamine's toxicity.

Acute Toxicity

Table 1: Acute Toxicity of Higenamine

| Species | Route of Administration | Dose | Observation | Reference |

| Mouse | Oral | 2 g/kg | No mortality observed. | [2] |

Experimental Protocol: Acute Oral Toxicity (General Guideline)

A typical acute oral toxicity study, following a guideline such as OECD Test Guideline 423, would involve the following steps:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (usually females) are used.

-

Fasting: Animals are fasted overnight (for rats) or for 3-4 hours (for mice) with access to water before dosing.

-

Dose Administration: The test substance is administered orally by gavage at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and behavioral changes shortly after dosing and periodically for at least 14 days. Body weight is recorded weekly.

-

Necropsy: A gross necropsy of all animals is performed at the end of the study.

Sub-chronic and Chronic Toxicity

No specific sub-chronic or chronic toxicity studies with quantitative data for this compound were identified in the public domain. Such studies are crucial for determining the No-Observed-Adverse-Effect Level (NOAEL) and characterizing target organ toxicity after repeated exposure.

Experimental Protocol: Sub-chronic Oral Toxicity Study (90-Day Study in Rodents - General Guideline)

Based on OECD Test Guideline 408, a 90-day sub-chronic oral toxicity study generally includes:

-

Animal Selection: Healthy young rodents (usually rats) of both sexes are used.

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used, with at least 10 animals of each sex per group.

-

Administration: The test substance is administered daily in the diet, drinking water, or by gavage for 90 days.

-

Observations: Daily clinical observations, weekly body weight and food/water consumption measurements are recorded.

-

Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at termination. Urinalysis may also be performed.

-

Pathology: All animals undergo a full gross necropsy. Organ weights are recorded. Histopathological examination is performed on organs and tissues from the control and high-dose groups, and any gross lesions.

Genotoxicity

There is a lack of publicly available genotoxicity data from studies such as the Ames test, in vitro chromosome aberration test, or in vivo micronucleus test for this compound.

Experimental Protocols for Genotoxicity Testing (General Guidelines)

-

Ames Test (Bacterial Reverse Mutation Test - OECD 471): This test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations. The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix). A positive result is indicated by a significant increase in the number of revertant colonies.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473): Cultured mammalian cells (e.g., Chinese hamster ovary cells or human lymphocytes) are exposed to the test substance with and without metabolic activation. Cells are then harvested, and metaphase chromosomes are examined for structural aberrations.

-

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): Rodents are treated with the test substance. Bone marrow or peripheral blood is collected, and immature erythrocytes are analyzed for the presence of micronuclei, which indicate chromosomal damage or damage to the mitotic apparatus.

Reproductive and Developmental Toxicity

No data from reproductive and developmental toxicity studies for this compound were found. These studies are essential to evaluate potential effects on fertility, embryonic development, and offspring.

Experimental Protocol: Reproduction/Developmental Toxicity Screening Test (OECD 421 - General Guideline)

This screening study provides preliminary information on potential reproductive and developmental toxicity.

-

Animal Selection: Both male and female rats are used.

-

Dosing: The test substance is administered to males for at least two weeks before mating, during mating, and until sacrifice. Females are dosed throughout the study, including mating, gestation, and lactation.

-

Mating: Animals are paired for mating.

-

Endpoints: Observations include effects on fertility, pregnancy, maternal and paternal toxicity, and offspring viability, growth, and development.

Safety Pharmacology

Higenamine's primary pharmacological activity as a β-adrenergic agonist is central to its safety pharmacology profile, with the cardiovascular system being the main area of concern.

Cardiovascular System: Higenamine has demonstrated positive chronotropic (increased heart rate) and inotropic (increased myocardial contractility) effects.[2] In human studies with intravenous administration, higenamine consistently increased heart rate, while its effects on blood pressure were variable.[2] Adverse effects reported in human trials include shortness of breath, racing heart, dizziness, headaches, and chest tightness.[2]

Central Nervous System (CNS): Case reports suggest that higenamine, especially when combined with other stimulants, may trigger anxiety, tremor, and insomnia.[2]

Respiratory System: As a β2-adrenergic agonist, higenamine has bronchodilator effects.[2]

Experimental Protocol: Safety Pharmacology Core Battery (ICH S7A Guideline)

A core battery of safety pharmacology studies typically assesses the effects on vital functions:

-

Cardiovascular System: In vivo assessment of blood pressure, heart rate, and electrocardiogram (ECG) in a conscious, unrestrained large animal model (e.g., dog or non-human primate) using telemetry. In vitro assays, such as the hERG channel assay, are also conducted to assess the potential for QT interval prolongation.

-

Central Nervous System: A functional observational battery (FOB) in rodents to assess behavioral and neurological changes, including effects on motor activity, coordination, and sensory/motor reflexes.

-

Respiratory System: Assessment of respiratory rate and tidal volume in conscious, unrestrained animals using methods like whole-body plethysmography.

Signaling Pathways

The pharmacological and potential toxicological effects of this compound are mediated through its interaction with several key signaling pathways.

β-Adrenergic Signaling Pathway

As a β1 and β2-adrenergic receptor agonist, higenamine initiates a cascade of intracellular events upon binding to these G-protein coupled receptors (GPCRs).[2][6] This is the primary mechanism for its cardiovascular and bronchodilator effects.

PI3K/Akt Signaling Pathway

Higenamine has been shown to activate the PI3K/Akt signaling pathway, which is involved in cell survival, proliferation, and apoptosis.[1][7] This pathway may contribute to some of the cardioprotective effects reported for higenamine.[2]

NF-κB Signaling Pathway

Higenamine has demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[8][9] This pathway is a key regulator of the inflammatory response.

Discussion and Future Directions

The available data suggest that the primary toxicological concerns for this compound are related to its β-adrenergic agonist activity, particularly its effects on the cardiovascular system. The lack of comprehensive, publicly available data on its sub-chronic, chronic, genetic, and reproductive toxicity represents a significant knowledge gap.

For drug development professionals, it is imperative that these data gaps are addressed through a series of well-designed toxicological studies compliant with international guidelines (e.g., OECD, ICH). Future research should focus on:

-

Conducting dose-ranging studies to establish appropriate dose levels for longer-term toxicity studies.

-

Performing comprehensive sub-chronic (90-day) and chronic toxicity studies in at least one rodent and one non-rodent species to identify target organs and establish a NOAEL.

-

Evaluating the genotoxic potential using a standard battery of in vitro and in vivo assays.

-

Assessing reproductive and developmental toxicity to understand the potential risks to fertility and embryonic development.

-

Further elucidating the dose-response relationship for its effects on the cardiovascular, central nervous, and respiratory systems in safety pharmacology studies.

Conclusion

This compound is a pharmacologically active compound with a mechanism of action centered on β-adrenergic receptor agonism. While this activity provides a basis for its potential therapeutic applications, it also presents clear toxicological concerns, primarily cardiovascular. The current body of publicly available toxicological data is insufficient to fully characterize its safety profile. A comprehensive and systematic toxicological evaluation is necessary to support any future clinical development and to ensure a thorough understanding of its risk-benefit profile. This technical guide serves as a summary of the current knowledge and a call for further, in-depth toxicological investigation.

References

- 1. Frontiers | Pharmacological effects of higenamine based on signalling pathways and mechanism of action [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. A Narrative Review on Higenamine: Pharmacological Properties and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Health Warnings for Supplements Containing Higenamine | Technology Networks [technologynetworks.com]

- 6. Higenamine, a Dual Agonist for β 1- and β 2-Adrenergic Receptors Identified by Screening a Traditional Chinese Medicine Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Higenamine inhibits apoptosis and maintains survival of gastric smooth muscle cells in diabetic gastroparesis rat model via activating the β2-AR/PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory effects of higenamine (Hig) on LPS-activated mouse microglia (BV2) through NF-κB and Nrf2/HO-1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of activation of nuclear factor kappaB is responsible for inhibition of inducible nitric oxide synthase expression by higenamine, an active component of aconite root - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Fate of (S)-Higenamine Hydrobromide: An In-Vivo Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Higenamine, a benzyltetrahydroisoquinoline alkaloid found in various plants, has garnered significant attention for its pharmacological activities, including its role as a β2-agonist.[1][2] Its presence in traditional medicines and dietary supplements has prompted extensive research into its metabolic pathways to understand its efficacy and safety profile.[2][3] This technical guide provides a comprehensive overview of the in vivo metabolism of (S)-Higenamine hydrobromide, detailing its pharmacokinetic properties, metabolic transformations, and the experimental methodologies used for its characterization.

Pharmacokinetic Profile

The in vivo disposition of (S)-Higenamine is characterized by rapid absorption and elimination.[4] Pharmacokinetic studies in various animal models and humans have revealed a short half-life, indicating swift clearance from the body.[4][5][6]

Table 1: Pharmacokinetic Parameters of Higenamine (B191414) in Rats

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Half-life (t½) | 17.9 min (blood), 19.0 min (muscle) | - | [5] |

| Urinary Excretion | - | 1.44% of total dose within 48h | [5] |

Table 2: Pharmacokinetic Parameters of Higenamine in Humans

| Parameter | Intravenous Infusion (22.5 μg/kg) | Oral Administration (5 mg tablet) | Reference |

| Half-life (t½) | 8 min | 0.133 h (range: 0.107–0.166 h) | [6][7] |

| Peak Plasma Concentration (Cmax) | - | 15.1 to 44.0 ng/mL | [7] |

| Urinary Recovery | 9.3% within 8h | - | [7] |

Metabolic Pathways

The biotransformation of (S)-Higenamine in vivo is extensive, involving three primary metabolic pathways: methylation, glucuronidation, and sulfation.[7][8] These reactions, occurring predominantly in the liver, facilitate the detoxification and excretion of the compound.[6][9]

Metabolic Transformations

In-depth metabolic profiling has identified a large number of metabolites in human urine, indicating complex biotransformation processes. One study identified 32 metabolites, including 6 methylated, 10 sulfated, and 16 glucuronidated derivatives.[8] Methylation has been suggested as a major metabolic pathway.[7][8]

The primary enzymatic reactions involved are:

-

Glucuronidation: This is a major elimination pathway for higenamine.[6] The UDP-glucuronosyltransferase (UGT) enzyme, specifically the UGT1A9 isozyme, plays a crucial role in the glucuronidation of higenamine in human liver microsomes.[6][10][11]

-

Sulfation: The formation of sulfate (B86663) conjugates is another significant metabolic route.[12]

-

Methylation: This is also a key pathway in the metabolism of higenamine.[7][8]

Recent studies have also provided evidence for the metabolic activation of higenamine to reactive quinone methide and ortho-quinone metabolites in vitro and in vivo.[13] This activation is mediated by multiple CYP450 enzymes, with CYP2D6 playing a major role in the formation of quinone methide.[13]

It has also been discovered that coclaurine (B195748) can be metabolized into higenamine, which is a banned substance by the World Anti-Doping Agency (WADA).[14]

Figure 1. Primary metabolic pathways of (S)-Higenamine in vivo.

Experimental Protocols

The characterization of higenamine's metabolic fate relies on robust analytical methodologies. The following sections detail typical experimental protocols employed in in vivo studies.

In Vivo Animal Studies (Rat Model)

-

Administration: this compound is administered intravenously or orally.[5][15]

-

Sample Collection: Blood and urine samples are collected at predetermined time points.[5][15] For muscle distribution studies, microdialysis can be employed.[5]

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for plasma sample preparation.[15]

-

Urine: A "dilute-and-shoot" approach or solid-phase extraction (SPE) is often used.[8] For the analysis of conjugated metabolites, enzymatic hydrolysis with β-glucuronidase/arylsulfatase is performed.[4] Acid hydrolysis can also be used as an alternative to enzymatic hydrolysis.[8]

-

-

Analytical Method: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of higenamine and its metabolites.[15][16]

Human Studies

-

Participants: Healthy volunteers are recruited for pharmacokinetic studies.[7][8]

-

Administration: A single oral dose of (S)-Higenamine is typically administered.[7][8]

-

Sample Collection: Urine samples are collected over a specified period, for instance, up to two weeks, to capture the full excretion profile of the metabolites.[8]

-

Sample Preparation: Similar to animal studies, urine samples are often prepared using SPE without enzymatic hydrolysis to analyze the parent drug and its phase II metabolites directly.[8]

-

Analytical Method: High-resolution mass spectrometry, such as quadrupole-orbitrap LC-MS/MS, is employed for the identification and structural elucidation of a wide range of metabolites.[8]

Figure 2. General workflow for in vivo metabolic studies of higenamine.

Signaling Pathways and Pharmacological Effects

(S)-Higenamine is a non-selective β-agonist, activating both β1- and β2-adrenergic receptors.[3] This activity is responsible for its cardiovascular effects, such as increased heart rate and myocardial contractility, as well as bronchodilation.[3] Its structural similarity to catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) underlies these pharmacological actions.[1]

Beyond its adrenergic activity, higenamine has been shown to possess anti-inflammatory and antioxidant properties.[3][11] It can also inhibit the TGF-b1/Smad signaling pathway, which may play a role in preventing cardiac hypertrophy and fibrosis.[3][11]

Conclusion

The in vivo metabolism of this compound is a rapid and complex process dominated by methylation, glucuronidation, and sulfation. The identification of a multitude of metabolites underscores the extensive biotransformation this compound undergoes. Understanding these pathways is critical for assessing its pharmacological activity, potential drug-drug interactions, and overall safety profile. The experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate of higenamine and other related compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Further investigations into urinary higenamine – metabolite patterns and stability | World Anti Doping Agency [wada-ama.org]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetics of higenamine in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]